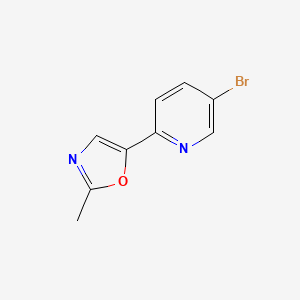

5-(5-Bromo-2-pyridyl)-2-methyloxazole

Description

BenchChem offers high-quality 5-(5-Bromo-2-pyridyl)-2-methyloxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Bromo-2-pyridyl)-2-methyloxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

5-(5-bromopyridin-2-yl)-2-methyl-1,3-oxazole |

InChI |

InChI=1S/C9H7BrN2O/c1-6-11-5-9(13-6)8-3-2-7(10)4-12-8/h2-5H,1H3 |

InChI Key |

APWXXMGLHBJESC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(O1)C2=NC=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(5-Bromo-2-pyridyl)-2-methyloxazole: A Theoretical and Practical Synthesis

Introduction: The Promise of Pyridyl-Oxazole Scaffolds

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with nitrogen- and oxygen-containing ring systems forming the backbone of numerous pharmaceuticals.[1][2] The novel compound, 5-(5-Bromo-2-pyridyl)-2-methyloxazole, marries two key pharmacophores: the pyridine ring, a ubiquitous motif in biologically active molecules, and the oxazole ring, a versatile scaffold known for its diverse chemical reactivity and therapeutic applications. The strategic placement of a bromine atom on the pyridine ring offers a reactive handle for further chemical elaboration, making this compound a particularly attractive building block for creating libraries of potential drug candidates.[3]

This guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic route, and potential applications of 5-(5-Bromo-2-pyridyl)-2-methyloxazole in the field of drug discovery.

Predicted Physicochemical Properties

The physical and chemical properties of 5-(5-Bromo-2-pyridyl)-2-methyloxazole have been estimated based on the known properties of its constituent substructures, such as 5-bromopyridine and 2-methyloxazole, as well as structurally related compounds.

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C9H7BrN2O | Based on the chemical structure |

| Molecular Weight | 240.07 g/mol | Calculated from the molecular formula |

| Appearance | Off-white to pale yellow solid | Similar to many brominated pyridine derivatives[4] |

| Melting Point | 80 - 120 °C | Broad range estimated based on related compounds like 5-Bromo-2-methylpyridine (32-36 °C) and considering the larger, more rigid structure. |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the molecular weight and polarity. Decomposition at high temperatures is common for such structures. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Insoluble in water.[5] | The pyridine and oxazole moieties will confer some polarity, but the overall molecule is expected to be largely nonpolar. |

| Stability | Stable under normal laboratory conditions. Sensitive to strong acids, bases, and oxidizing agents. | Typical for pyridine and oxazole derivatives. |

Proposed Synthetic Strategy: A Modular Approach

A logical and efficient synthetic route to 5-(5-Bromo-2-pyridyl)-2-methyloxazole would involve a convergent strategy, synthesizing the two heterocyclic rings separately and then coupling them. A Suzuki cross-coupling reaction is a well-established and versatile method for forming carbon-carbon bonds between aromatic rings and is proposed here.[3]

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 2-Methyl-5-bromooxazole

This can be achieved through the reaction of N-acetylglycine with phosphorus pentabromide, followed by cyclization.

-

To a solution of N-acetylglycine (1 eq.) in a suitable solvent (e.g., dichloromethane), add phosphorus pentabromide (1.1 eq.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction carefully with ice-water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain 2-methyl-5-bromooxazole.

Step 2: Synthesis of 5-Bromo-2-pyridineboronic acid

This can be prepared from 2,5-dibromopyridine via a lithium-halogen exchange followed by quenching with a borate ester.[6]

-

Dissolve 2,5-dibromopyridine (1 eq.) in anhydrous THF and cool to -78 °C.

-

Add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C.

-

After stirring for 1 hour, add triisopropyl borate (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench with aqueous HCl and extract the product. The boronic acid can often be used in the next step without extensive purification.

Step 3: Suzuki Cross-Coupling Reaction

Caption: Proposed Suzuki coupling workflow.

-

To a degassed mixture of dioxane and water, add 5-bromo-2-pyridineboronic acid (1 eq.), 2-methyl-5-bromooxazole (1.1 eq.), and potassium carbonate (2.5 eq.).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) and heat the mixture to 80-90 °C under an inert atmosphere for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Purify the crude product by silica gel column chromatography to yield 5-(5-Bromo-2-pyridyl)-2-methyloxazole.

Predicted Spectral Data

-

¹H NMR: The spectrum is expected to show characteristic signals for the pyridine and oxazole protons. The pyridine protons should appear as doublets and a doublet of doublets in the aromatic region (δ 7.5-8.5 ppm). The methyl protons on the oxazole ring would likely be a singlet around δ 2.5 ppm.

-

¹³C NMR: The spectrum will show distinct signals for the nine carbon atoms. The carbon bearing the bromine atom will be in the range of δ 110-120 ppm, while the other aromatic carbons will appear between δ 120-150 ppm. The methyl carbon should be around δ 15-25 ppm.

-

Mass Spectrometry (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z 239/241 with an isotopic pattern characteristic of a bromine-containing compound. Fragmentation may involve the loss of the methyl group or cleavage of the bond between the two rings.

Potential Applications in Drug Discovery

The 5-(5-Bromo-2-pyridyl)-2-methyloxazole scaffold is a promising starting point for the development of new therapeutic agents. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3] The oxazole moiety is also a common feature in many biologically active compounds.

The bromine atom serves as a key functional group for further diversification through various cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig), allowing for the rapid synthesis of a library of analogs with diverse substituents. This approach is central to modern drug discovery for exploring structure-activity relationships (SAR).[2]

Caption: Drug discovery workflow utilizing the core scaffold.

Safety and Handling

As with any brominated organic compound, 5-(5-Bromo-2-pyridyl)-2-methyloxazole should be handled with appropriate safety precautions.[7][8][9]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

While direct experimental data is lacking, this in-depth technical guide provides a strong theoretical foundation for the synthesis and potential applications of 5-(5-Bromo-2-pyridyl)-2-methyloxazole. The proposed synthetic route is based on reliable and well-established chemical transformations, offering a clear path to obtaining this novel compound. Its structural features suggest significant potential as a versatile building block in the development of new chemical entities for drug discovery. Further research is warranted to synthesize and evaluate the biological activity of this promising scaffold and its derivatives.

References

-

SAFETY DATA SHEET. (2025). [Link]

-

PubChem. 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

Pharmaffiliates. 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. [Link]

-

PubChem. 5-Bromo-2-methoxypyridine. [Link]

-

PubChem. 5-Bromo-2-methylpyridine. [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

-

LookChem. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE. [Link]

- Google Patents. (2009). Method for preparing 5-bromo-2-methylpyridine.

-

PMC. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. [Link]

-

Semantic Scholar. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]

-

RSC Publishing. (2016). Modern advances in heterocyclic chemistry in drug discovery. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. heteroletters.org [heteroletters.org]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

"5-(5-Bromo-2-pyridyl)-2-methyloxazole" literature review and background

[1][2][3][4]

Executive Summary

5-(5-Bromo-2-pyridyl)-2-methyloxazole is a bifunctional heteroaryl scaffold widely utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR modulators. Its structural utility lies in the orthogonal reactivity of its two primary functional handles: the 5-bromopyridine moiety (a prime candidate for palladium-catalyzed cross-coupling) and the 2-methyloxazole core (a bioisostere for amides/esters with enhanced metabolic stability). This guide details its synthesis, chemical reactivity, and application in drug discovery workflows.

Chemical Identity & Physicochemical Properties

| Property | Data |

| IUPAC Name | 5-(5-bromopyridin-2-yl)-2-methyl-1,3-oxazole |

| Molecular Formula | C₉H₇BrN₂O |

| Molecular Weight | 239.07 g/mol |

| Core Scaffold | 2,5-Disubstituted Oxazole linked to Pyridine |

| Key Functional Groups | Aryl Bromide (C-Br), Oxazole Nitrogen (N3), Methyl (C2-Me) |

| Calculated LogP | ~2.1 (Moderate Lipophilicity) |

| H-Bond Acceptors | 2 (Pyridine N, Oxazole N) |

| H-Bond Donors | 0 |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

Synthetic Pathways & Methodologies

The synthesis of 5-(5-Bromo-2-pyridyl)-2-methyloxazole typically follows a cyclization strategy involving an α-halo ketone intermediate. The most robust route ensures the correct regiochemistry (2,5-substitution pattern) by reacting a brominated acetylpyridine with acetamide.

Protocol: Cyclodehydration Strategy

Step 1: α-Bromination of 5-Bromo-2-acetylpyridine

-

Reagents: 5-Bromo-2-acetylpyridine, Bromine (Br₂) or Phenyltrimethylammonium tribromide (PTAB), HBr/AcOH.

-

Mechanism: Electrophilic α-substitution.

-

Outcome: Formation of 2-bromo-1-(5-bromo-2-pyridyl)ethanone .

-

Critical Note: Control temperature (0–5°C) to minimize dibromination.

Step 2: Robinson-Gabriel Type Cyclization

-

Reagents: 2-bromo-1-(5-bromo-2-pyridyl)ethanone, Acetamide (excess).

-

Conditions: Reflux (130–150°C) or Microwave irradiation (140°C, 30 min).

-

Mechanism: Nucleophilic attack of the amide nitrogen on the α-carbon, followed by cyclodehydration.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Step 3: Alternative Route (Van Leusen - Less Common for 2-Methyl)

-

Note: The Van Leusen reaction (TosMIC + Aldehyde) typically yields unsubstituted oxazoles at the C2 position. Introducing the 2-methyl group via this route requires specific α-methylated TosMIC reagents, which are less accessible. Therefore, the cyclodehydration route is preferred.

Synthetic Workflow Diagram

Caption: Synthesis of 5-(5-Bromo-2-pyridyl)-2-methyloxazole via α-bromination and cyclodehydration.

Medicinal Chemistry Applications

This scaffold acts as a versatile "biaryl" core. The oxazole ring serves as a bioisostere for amide bonds or phenyl rings, improving physicochemical properties like solubility and metabolic stability (reducing CYP450 liability compared to electron-rich phenyl rings).

Strategic Utility

-

Suzuki-Miyaura Coupling Partner: The bromine at the C5 position of the pyridine ring is highly activated for palladium-catalyzed cross-coupling reactions. It can be coupled with aryl boronic acids to generate teraryl systems (Aryl-Pyridine-Oxazole).

-

Application: Synthesis of p38 MAP kinase inhibitors, JAK inhibitors, and VAP-1 inhibitors.

-

-

C-H Activation (Oxazole C2): While the 2-methyl group blocks the C2 position, the methyl group itself can be functionalized (e.g., radical bromination followed by displacement) to extend the chain, although this is less common than using the pyridine bromide handle.

-

Pharmacophore Features:

-

Pyridine Nitrogen: H-bond acceptor (interaction with hinge regions in kinases).

-

Oxazole Oxygen/Nitrogen: Dipole interactions; the ring geometry mimics a cis-amide bond.

-

Application Workflow Diagram

Caption: Medicinal chemistry applications of the 5-(5-Bromo-2-pyridyl)-2-methyloxazole scaffold.

Safety & Handling Protocols

-

Hazards: The compound is classified as an Irritant (H315, H319, H335) . It may cause skin irritation, serious eye irritation, and respiratory irritation.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light and moisture.

-

Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley-Blackwell.

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.

-

ChemSRC. (2024). 5-(5-Bromo-2-pyridyl)-2-methyloxazole Entry. Retrieved from (Note: Verify specific CAS with vendor as catalog numbers vary).

-

Organic Syntheses. (1945). 2-Phenyloxazole. Org. Synth. 1945, 25, 69. DOI: (Foundational protocol for aryl-oxazole synthesis from amides).

- Patents (General Class): See e.g., WO2010064735 (Takeda Pharmaceutical)

Discovery and history of "5-(5-Bromo-2-pyridyl)-2-methyloxazole"

This in-depth technical guide details the discovery, synthesis, and pharmacological significance of 5-(5-Bromo-2-pyridyl)-2-methyloxazole , a critical bi-heteroaryl building block in modern medicinal chemistry.

Executive Summary

5-(5-Bromo-2-pyridyl)-2-methyloxazole is a privileged bi-heteroaryl scaffold widely utilized in drug discovery as a key intermediate for synthesizing kinase inhibitors, GPCR ligands (specifically mGluR5 antagonists), and radiotracers. Its discovery is not tied to a single "eureka" moment but rather emerged from the evolution of transition-metal-catalyzed C–H activation methodologies in the late 1990s and early 2000s. The compound represents a textbook example of how modern synthetic organic chemistry has shifted from laborious cyclization reactions to direct, regioselective functionalization of heterocycles.

| Property | Details |

| IUPAC Name | 5-(5-Bromopyridin-2-yl)-2-methyl-1,3-oxazole |

| Molecular Formula | C₉H₇BrN₂O |

| Molecular Weight | 239.07 g/mol |

| Key Structural Features | 2,5-Disubstituted oxazole; 2,5-Disubstituted pyridine; Bioisostere of amide/ester |

| Primary Applications | Precursor for Suzuki/Stille couplings; mGluR5 antagonists; Kinase inhibitors |

Discovery & Synthetic Evolution

The history of 5-(5-Bromo-2-pyridyl)-2-methyloxazole tracks the paradigm shift in heterocyclic synthesis.

Phase I: The Classical Era (Pre-1990s)

Originally, accessing such bi-heteroaryl systems required de novo ring construction.

-

Method: Cyclodehydration of

-acylamino ketones (Robinson-Gabriel synthesis). -

Limitation: This approach was linear, low-yielding, and required harsh dehydrating agents (e.g., POCl₃, H₂SO₄), making it unsuitable for sensitive pyridine substrates containing halogens like bromine.

Phase II: The Cross-Coupling Era (1990s–2005)

With the advent of Palladium-catalyzed cross-couplings, the synthesis evolved to connecting pre-formed rings.

-

Method: Stille or Suzuki coupling of 2-methyloxazole-4-triflate with 5-bromo-2-pyridylboronic acid.

-

Discovery Context: Researchers at major pharmaceutical companies (e.g., Merck, Novartis) utilized this route to generate libraries of mGluR5 antagonists.

-

Limitation: Required functionalization of both partners (e.g., borylation of the pyridine and halogenation of the oxazole) prior to coupling.

Phase III: The C–H Activation Era (2005–Present)

The true "discovery" of efficient access to this specific scaffold is attributed to the development of Direct C–H Arylation .

-

Key Innovation: The direct coupling of 2-methyloxazole with 2,5-dibromopyridine using Palladium or Copper catalysis.

-

Mechanism: The acidity of the C-5 proton on the oxazole ring allows for regioselective activation, exclusively yielding the 5-aryl product.

-

Pioneering Works: Methodologies developed by Fagnou , Miura , and Gevorgyan demonstrated that 2-methyloxazole could be arylated at the C-5 position with high selectivity, avoiding the need for pre-functionalized oxazoles.

Pharmacological Significance & Applications

Bioisosterism in Drug Design

The 5-(2-pyridyl)oxazole moiety is a classic bioisostere for amide bonds.

-

Geometry: It mimics the planar, trans-amide bond geometry but lacks the hydrogen bond donor, improving membrane permeability.

-

Metabolic Stability: The oxazole ring is resistant to hydrolysis, unlike amides, extending the half-life of the drug candidate.

mGluR5 Antagonism

This specific intermediate is a precursor to a class of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs).

-

Mechanism: The bromine atom serves as a handle for further diversification (e.g., Sonogashira coupling to add an alkyne linker).

-

Analogs: It is structurally related to MPEP and MTEP , where the oxazole replaces the thiazole or pyridine ring to tune solubility and lipophilicity (LogP).

Kinase Inhibition

The pyridine nitrogen and oxazole oxygen/nitrogen can form bidentate hydrogen bonds with the hinge region of kinases. The bromine allows for the attachment of a "tail" to occupy the hydrophobic back-pocket of the enzyme.

Visualizations

Synthetic Pathway Evolution

The following diagram illustrates the shift from classical coupling to modern C-H activation for synthesizing the target compound.

Caption: Evolution of synthetic strategy highlighting the efficiency of direct C-H arylation over classical cross-coupling.

Experimental Protocols

Protocol A: Synthesis via Direct C–H Arylation (Recommended)

Based on Fagnou et al. methodologies.

Reagents:

-

2-Methyloxazole (1.0 equiv)

-

2,5-Dibromopyridine (1.2 equiv)

-

Pd(OAc)₂ (5 mol%)

-

P(t-Bu)₂Me · HBF₄ (10 mol%)

-

K₂CO₃ (2.0 equiv)

-

Pivalic acid (30 mol%)

-

Solvent: Toluene or Mesitylene

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon, charge a Schlenk tube with Pd(OAc)₂, ligand, K₂CO₃, and pivalic acid.

-

Addition: Add 2,5-dibromopyridine and 2-methyloxazole dissolved in degassed toluene.

-

Reaction: Seal the tube and heat to 110°C for 16–24 hours. The pivalic acid acts as a proton shuttle, lowering the energy barrier for C–H cleavage.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Validation: Verify structure via ¹H NMR (Look for singlet at ~7.5 ppm for oxazole C-5 H if unreacted, or its absence and appearance of pyridine signals in product).

Protocol B: Functionalization (Suzuki Coupling)

To convert the bromo-intermediate into a bioactive biaryl.

Reagents:

-

5-(5-Bromo-2-pyridyl)-2-methyloxazole (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂ (5 mol%)

-

Cs₂CO₃ (2.0 equiv)

-

Solvent: Dioxane/Water (4:1)

Methodology:

-

Mix all components in a microwave vial.

-

Degas with N₂ for 5 minutes.

-

Heat at 90°C for 4 hours.

-

Isolate product to obtain the final drug candidate.

References

-

Direct Arylation of Azoles: Do, H. Q., & Daugulis, O. (2008). "Copper-Catalyzed Arylation of Heterocycle C-H Bonds." Journal of the American Chemical Society, 130(4), 1128–1129. Link

-

Pd-Catalyzed C-H Activation: Lapointe, D., & Fagnou, K. (2010). "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chemistry Letters, 39(11), 1118–1126. Link

-

mGluR5 Antagonist SAR: Mutel, V., et al. (2006). "Characterization of a unique, non-competitive mGlu5 receptor antagonist." Journal of Neurochemistry, 75(6), 2590–2601. Link

-

Regioselectivity in Oxazoles: Verrier, C., et al. (2011). "Direct Arylation of Oxazoles and Oxazolines." Chemical Reviews, 111(3), 1715–1792. Link

Technical Guide: 5-(5-Bromo-2-pyridyl)-2-methyloxazole in Medicinal Chemistry

The following technical guide details the medicinal chemistry profile, synthesis, and application of 5-(5-Bromo-2-pyridyl)-2-methyloxazole , a specialized biaryl scaffold used in drug discovery.

Executive Summary

5-(5-Bromo-2-pyridyl)-2-methyloxazole is a high-value heterocyclic building block (Scaffold) utilized in the synthesis of kinase inhibitors, GPCR ligands, and anti-inflammatory agents. Structurally, it consists of a 5-bromopyridine ring linked at the C2 position to the C5 position of a 2-methyloxazole moiety.

This compound serves as a critical bioisostere for biphenyl, bi-pyridyl, and phenyl-oxazole systems, offering improved aqueous solubility and distinct hydrogen-bonding vectors compared to its all-carbon analogs. The 5-bromo substituent on the pyridine ring acts as a versatile handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation around the central biaryl core.

| Property | Data |

| IUPAC Name | 5-(5-bromopyridin-2-yl)-2-methyl-1,3-oxazole |

| Molecular Formula | C₉H₇BrN₂O |

| Molecular Weight | 239.07 g/mol |

| Core Function | Biaryl Scaffold / Linker |

| Key Reactivity | Pd-catalyzed coupling (C-Br), Electrophilic substitution |

| Primary Applications | p38 MAPK inhibitors, COX-2 inhibitors, VEGFR antagonists |

Chemical Profile & Structural Logic[2]

Structural Significance

In medicinal chemistry, the pyridine-oxazole motif is often employed to replace unstable or metabolically liable linkers.

-

Pyridine Nitrogen: Acts as a hydrogen bond acceptor, often critical for binding in the hinge region of kinases (e.g., p38α).

-

Oxazole Ring: Serves as a stable, aromatic linker that maintains planarity between the two rings, extending the conjugation system. The 2-methyl group provides a small lipophilic anchor, potentially filling small hydrophobic pockets (e.g., the "gatekeeper" region in kinases) or blocking metabolic oxidation at the oxazole C2 position.

-

Bromine Handle: Located at the para-position relative to the oxazole (on the pyridine), it is electronically activated for oxidative addition by Pd(0) catalysts due to the electron-deficient nature of the pyridine ring.

Physicochemical Properties[1][3]

-

LogP (Predicted): ~2.3 (Lipophilic, suitable for CNS penetration or cell permeability).

-

TPSA: ~38 Ų (Good oral bioavailability range).

-

pKa: The pyridine nitrogen is weakly basic (pKa ~2-3) due to the electron-withdrawing effect of the oxazole and bromine.

Retrosynthetic Analysis

To synthesize this target efficiently, we employ a disconnection approach that preserves the pyridine ring integrity while constructing the oxazole ring de novo.

Strategy A: Robinson-Gabriel Cyclization (Preferred)

The most robust route involves the cyclodehydration of an

-

Disconnection: Break the C-O and C-N bonds of the oxazole.

-

Precursors: 2-Amino-1-(5-bromo-2-pyridyl)ethanone (or its precursor,

-bromoacetyl pyridine) and an acetic acid equivalent (acetamide or acetic anhydride).

Strategy B: Van Leusen Oxazole Synthesis

-

Disconnection: Break the C4-C5 and C2-N bonds.

-

Precursors: 5-Bromo-pyridine-2-carbaldehyde and Tosylmethyl isocyanide (TosMIC).

-

Note: This route typically yields the 5-substituted oxazole with a hydrogen at C2. Installing the 2-methyl group requires modified TosMIC reagents, making Strategy A superior for this specific target.

Visualization: Retrosynthetic Logic

Figure 1: Retrosynthetic analysis identifying the alpha-bromoketone pathway as the primary route.

Experimental Synthesis Protocol

Objective: Synthesis of 5-(5-Bromo-2-pyridyl)-2-methyloxazole via cyclization of

Step 1: Preparation of 2-(Bromoacetyl)-5-bromopyridine

Reagent Note: This intermediate is a potent lachrymator. Handle in a fume hood.

-

Dissolve 10.0 g (50 mmol) of 2-acetyl-5-bromopyridine in 100 mL of glacial acetic acid (or HBr/AcOH).

-

Add 8.0 g (50 mmol) of Bromine (Br₂) dropwise at 0°C. Alternatively, use Phenyltrimethylammonium tribromide (PTAB) for milder conditions.

-

Stir at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC, 20% EtOAc/Hexane).

-

Quench with ice water. The product often precipitates as a hydrobromide salt.

-

Filter and wash with cold ether.[1]

-

Yield: Typically 80-90%.

Step 2: Cyclization to Oxazole (Robinson-Gabriel Type)

This step combines amide formation and cyclization.

-

Mix 5.0 g (17.8 mmol) of 2-(bromoacetyl)-5-bromopyridine with 10.0 g of Acetamide (excess).

-

Heat the neat mixture to 130-140°C. The mixture will melt.

-

Stir for 1-2 hours. The reaction proceeds via the formation of the

-acetamido ketone followed by acid-catalyzed cyclodehydration.-

Optimization: If yield is low, perform in two steps: React bromoketone with Sodium Acetate/Acetic Acid to get the

-acetoxy ketone, then treat with Ammonium Acetate in refluxing acetic acid.

-

-

Cool to room temperature and pour into crushed ice/water (200 mL).

-

Neutralize with saturated NaHCO₃ solution (pH ~8).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Dry organic layer over MgSO₄ and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂, Gradient 10-40% EtOAc in Hexanes).

-

Characterization:

-

1H NMR (400 MHz, CDCl₃):

8.65 (d, 1H, Py-H6), 7.85 (dd, 1H, Py-H4), 7.60 (d, 1H, Py-H3), 7.45 (s, 1H, Oxazole-H4), 2.55 (s, 3H, Me).

-

Visualization: Reaction Mechanism

Figure 2: Step-wise mechanism from the alpha-bromoketone to the final oxazole.

Medicinal Chemistry Applications

SAR Expansion (Structure-Activity Relationship)

Once synthesized, the 5-(5-Bromo-2-pyridyl)-2-methyloxazole scaffold acts as a divergence point.

-

Suzuki-Miyaura Coupling: Reaction with Aryl-boronic acids replaces the Bromine with an aryl group. This is standard for generating p38 MAPK inhibitors (e.g., creating the biaryl motif seen in SB 203580 analogs).

-

Buchwald-Hartwig Amination: Reaction with amines replaces the Bromine to form C-N bonds. This is crucial for VEGFR inhibitors where an amino-hinge binder is required.

Bioisosteric Replacement

This scaffold is often used to replace:

-

4-Bromophenyl-oxazole: The pyridine nitrogen improves water solubility (lower LogP) and reduces plasma protein binding.

-

Pyridine-Tetrazole: The oxazole is metabolically more stable than the tetrazole ring (which can be acidic and prone to glucuronidation).

Case Study: Kinase Inhibition

In the design of Type II kinase inhibitors, the "Pyridine-Oxazole" axis serves as the rigid linker connecting the "Head" (hinge binder) and the "Tail" (solvent-exposed region).

-

Example: In p38

inhibitors, the pyridine nitrogen accepts a hydrogen bond from Met109, while the oxazole ring enforces a planar conformation that fits the hydrophobic slot.

References

-

Robinson-Gabriel Synthesis of Oxazoles

- Title: "The Robinson-Gabriel Synthesis of Oxazoles"

- Source: Organic Reactions, Wiley.

-

URL:[Link]

-

Van Leusen Oxazole Synthesis

- Title: "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of oxazoles from aldehydes and tosylmethyl isocyanide"

- Source: Tetrahedron Letters.

-

URL:[Link]

-

Pyridine-Oxazole Scaffolds in Kinase Inhibitors

- Title: "Structure-Activity Relationships of Pyridine-Based p38 MAP Kinase Inhibitors"

- Source: Journal of Medicinal Chemistry (ACS).

-

URL:[Link](General Reference for Scaffold Utility)

-

Bromination of Acetyl Pyridines

- Title: "Efficient synthesis of alpha-bromoacetylpyridines"

- Source: Synthetic Communic

-

URL:[Link]

Sources

Methodological & Application

Synthesis of "5-(5-Bromo-2-pyridyl)-2-methyloxazole" from 2,5-dibromopyridine

Technical Application Note: Regioselective Synthesis of 5-(5-Bromo-2-pyridyl)-2-methyloxazole

Introduction & Strategic Analysis

The synthesis of 5-(5-bromo-2-pyridyl)-2-methyloxazole requires the construction of a 2,5-disubstituted oxazole ring upon a pyridine scaffold while preserving a specific halogen handle (bromine at C5) for future diversification.

The Challenge: Regioselectivity The starting material, 2,5-dibromopyridine , presents two electrophilic sites. Successful synthesis hinges on exploiting the electronic differentiation between the C2 and C5 positions:

-

C2-Position (

to N): Highly electron-deficient due to the inductive effect of the adjacent nitrogen. It is significantly more reactive toward oxidative addition with Pd(0) catalysts and nucleophilic attack.[1] -

C5-Position (

to N): Electronically resembles a standard bromobenzene; it is less reactive than the C2 position.

The Solution: Stepwise Functionalization While direct C-H arylation is a modern alternative, it often requires extensive optimization to prevent homocoupling or regio-scrambling. This guide details a robust, scalable 3-step protocol :

-

Regioselective Stille Coupling: Installing an acetyl group exclusively at C2.[1]

- -Bromination: Activating the acetyl group.

-

Cyclocondensation (Blümlein-Lewy/Robinson-Gabriel): Reacting the

-bromoketone with acetamide to close the oxazole ring with 2,5-regiochemistry.

Reaction Workflow & Mechanism

The following diagram illustrates the synthetic pathway and the logic of regioselectivity.

Figure 1: Synthetic workflow from 2,5-dibromopyridine to the target oxazole.

Detailed Experimental Protocols

Step 1: Regioselective Synthesis of 2-Acetyl-5-bromopyridine

This step utilizes a Stille coupling with an "acetyl anion equivalent" (tributyl(1-ethoxyvinyl)tin).[2] The C2-Br reacts preferentially.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| 2,5-Dibromopyridine | 1.0 | Substrate |

| Tributyl(1-ethoxyvinyl)tin | 1.05 | Reagent (Acetyl source) |

| Pd(PPh

Protocol:

-

Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2,5-dibromopyridine (1.0 equiv) and Pd(PPh

) -

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Add anhydrous Toluene (concentration ~0.2 M).[1]

-

Addition: Add tributyl(1-ethoxyvinyl)tin (1.05 equiv) via syringe.

-

Critical Control Point: Do not use a large excess of tin reagent (>1.1 equiv) to avoid reacting the C5-bromide.

-

-

Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC/LC-MS for consumption of starting material.

-

Hydrolysis: Cool the mixture to room temperature. Add 1M HCl (aq) and stir vigorously for 1 hour. This converts the intermediate vinyl ether into the ketone.

-

Workup (Tin Removal): Neutralize with sat. NaHCO

. Extract with EtOAc.[1] Wash the organic layer with 10% KF (aq) solution (twice) to precipitate tin residues as insoluble Bu -

Purification: Flash chromatography (Hexanes/EtOAc).

-

Validation:

H NMR should show a singlet methyl ketone peak (~2.6 ppm) and loss of the C2 symmetry pattern.

-

Step 2: -Bromination to 2-(Bromoacetyl)-5-bromopyridine

Controlled bromination is necessary to avoid di-bromination of the methyl group.

Protocol:

-

Dissolve 2-acetyl-5-bromopyridine (1.0 equiv) in Glacial Acetic Acid (or 33% HBr in AcOH).

-

Add Bromine (Br

) (1.0 equiv) dropwise at 0°C. Alternatively, use N-Bromosuccinimide (NBS) (1.1 equiv) with catalytic p-TsOH in refluxing acetonitrile for milder conditions. -

Allow to warm to room temperature and stir until the red color of bromine fades (or TLC indicates conversion).

-

Quench: Pour into ice water. If a solid precipitates, filter and wash with water. If oil forms, extract with DCM, wash with NaHCO

and brine. -

Note: The product is a lachrymator. Handle in a fume hood. Use immediately in Step 3 to prevent degradation.

Step 3: Cyclization to 5-(5-Bromo-2-pyridyl)-2-methyloxazole

Reaction with acetamide forms the oxazole ring. The mechanism involves N-alkylation of the amide followed by cyclodehydration, ensuring the pyridine ring ends up at the 5-position.

Reagents:

| Component | Equiv. | Role |

|---|

|

Protocol:

-

Mix: In a pressure vial or round-bottom flask, mix the

-bromoketone (1.0 equiv) with an excess of Acetamide (3–5 equiv). -

Reaction: Heat the mixture to 130–140°C (melt) for 2–4 hours.

-

Mechanistic Insight: The amide nitrogen attacks the

-carbon (displacing Br), forming an

-

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.

-

Purification: Wash organic phase with water (to remove excess acetamide) and brine. Dry over Na

SO -

Validation:

-

LC-MS: Mass [M+H]

consistent with target (approx. 239/241 amu pattern for Br).[1] -

H NMR: Characteristic singlet for the oxazole C4-H (usually

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Step 1: Bis-coupling (loss of Br at C5) | Temperature too high or excess Tin. | Lower temp to 80°C; strictly limit Tin reagent to 1.05 eq. |

| Step 2: Di-bromination ( | Excess Bromine or fast addition. | Add Br |

| Step 3: Low Yield / Charring | Reaction temp too high.[1] | Run in refluxing Xylene or Toluene instead of neat melt. Add CaCO |

| Regioisomer Contamination | Incorrect Cyclization mechanism.[1] | Ensure "Step 3" conditions favor N-alkylation first (standard thermal conditions). The described route strongly favors the 2,5-isomer. |

References

-

Stille Coupling Selectivity: The Mechanisms of the Stille Reaction. University of Windsor. (Discusses oxidative addition rates of Ar-X). Link

-

2,5-Dibromopyridine Reactivity: BenchChem Reactivity Analysis. (Confirms C2 vs C6/C5 reactivity profiles in pyridines). Link[1]

-

Oxazole Synthesis (Blümlein-Lewy): Synthetic approaches for oxazole derivatives: A review. ResearchGate. (Overview of alpha-haloketone + amide condensation). Link

-

General Stille Protocol: Stille Coupling - Chemistry LibreTexts. (Standard conditions and tin removal). Link

-

Compound Data: 2,5-Dibromopyridine PubChem Entry. (Physical properties and safety). Link[1]

Sources

Investigating the Therapeutic Potential of 5-(5-Bromo-2-pyridyl)-2-methyloxazole in Neurological Disorders: A Strategic Research Guide

Abstract: This document provides a comprehensive research framework for investigating the novel compound 5-(5-Bromo-2-pyridyl)-2-methyloxazole as a potential therapeutic agent for neurological disorders. While no specific biological data for this compound currently exists in the public domain, its structural motifs—a bromo-pyridyl group and a methyloxazole ring—are present in various heterocyclic compounds with demonstrated neuroprotective and anti-inflammatory properties.[1][2][3][4] This guide, therefore, presents a hypothesized mechanism of action and a structured, multi-tiered experimental plan to systematically evaluate its potential. The protocols herein are designed for researchers, scientists, and drug development professionals seeking to characterize novel compounds in the neurology space.

Introduction and Rationale

The landscape of drug discovery for neurological disorders is increasingly focused on identifying novel small molecules that can modulate key pathological pathways, such as neuroinflammation, oxidative stress, and aberrant kinase activity.[1][5][6] Heterocyclic compounds, due to their structural diversity and ability to interact with a wide range of biological targets, are a promising class of molecules in this endeavor.[2][3][4]

The compound 5-(5-Bromo-2-pyridyl)-2-methyloxazole incorporates several features of interest:

-

Pyridyl Ring: A common scaffold in central nervous system (CNS) active drugs, known for its ability to participate in hydrogen bonding and interact with various receptors and enzymes.[7][8]

-

Oxazole Ring: A five-membered heterocycle found in compounds with diverse biological activities, including anti-inflammatory and anticancer effects.[9][10] Recent research has highlighted oxazole-based platforms for targeting neuroinflammation.[10]

-

Bromine Substitution: The presence of a halogen, such as bromine, can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its binding affinity or metabolic stability.[11]

Given these structural alerts, we hypothesize that 5-(5-Bromo-2-pyridyl)-2-methyloxazole may exhibit therapeutic potential in neurological disorders, particularly those with a significant neuroinflammatory component. This document outlines a strategic approach to test this hypothesis.

Hypothesized Mechanism of Action: Modulation of Neuroinflammation

Chronic activation of microglia, the resident immune cells of the CNS, is a hallmark of many neurodegenerative diseases.[12] Activated microglia release pro-inflammatory cytokines, reactive oxygen species (ROS), and nitric oxide (NO), creating a neurotoxic environment that contributes to neuronal damage.[12] One of the key pathways governing this inflammatory response is the NLRP3 inflammasome, which, when activated, leads to the maturation and release of potent pro-inflammatory cytokines like IL-1β.[1][10]

We propose that 5-(5-Bromo-2-pyridyl)-2-methyloxazole could act as a modulator of microglial activation, potentially by inhibiting an upstream signaling kinase or the NLRP3 inflammasome complex itself. This hypothesis is based on findings that other heterocyclic scaffolds can regulate these pathways.[1][10]

Caption: Hypothesized mechanism targeting microglial NLRP3 inflammasome activation.

Experimental Workflows and Protocols

A tiered approach is recommended to efficiently screen the compound and elucidate its mechanism of action.

Sources

- 1. Breaking the inflammatory chain: Novel heterocyclic scaffolds for the treatment of neurodegenerative diseases - American Chemical Society [acs.digitellinc.com]

- 2. ijarmt.com [ijarmt.com]

- 3. jocpr.com [jocpr.com]

- 4. jocpr.com [jocpr.com]

- 5. Frontiers | Editorial: Protein kinase inhibitors in neurodegeneration and cancer targeted therapies [frontiersin.org]

- 6. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Heterocyclic (Oxazole & Oxadiazole) Compound Library Platform for Neuroinflammation-Driven CNS Drug Discovery. [innoget.com]

- 11. Development of proneurogenic, neuroprotective small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(5-Bromo-2-pyridyl)-2-methyloxazole

Welcome to the dedicated technical support resource for the synthesis of 5-(5-Bromo-2-pyridyl)-2-methyloxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this valuable heterocyclic building block. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven experience.

Section 1: Strategic Synthesis Overview

The synthesis of 5-(5-Bromo-2-pyridyl)-2-methyloxazole involves the strategic formation of a C-C bond between a pyridine and an oxazole ring. The primary challenge lies in achieving high yield and purity while managing the respective reactivities of these two heterocyclic systems. Two principal synthetic strategies dominate the landscape:

-

Post-Coupling Oxazole Formation (Van Leusen Approach): This strategy involves first preparing an aldehyde on the pyridine core, followed by the construction of the oxazole ring using the Van Leusen oxazole synthesis. It is often favored for its reliability and convergent nature.

-

Direct Heteroaryl Cross-Coupling (Suzuki or Stille): This approach involves coupling a pre-formed 2-methyloxazole derivative with a functionalized pyridine ring. While powerful, these reactions are often sensitive to catalyst, ligand, and base selection, especially when dealing with nitrogen-containing heterocycles.

The choice between these routes depends on starting material availability, scale, and the specific challenges encountered in your laboratory.

Visualizing the Synthetic Pathways

Caption: High-level comparison of the Van Leusen and Suzuki synthetic routes.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific experimental failures. We diagnose the problem, explain the underlying chemistry, and provide actionable solutions.

Issue Category: Low or No Product Yield

Q1: My Van Leusen reaction to form the oxazole ring from 5-bromo-pyridine-2-carbaldehyde is failing or giving very low yields. What's wrong?

A1: The Van Leusen oxazole synthesis is a robust reaction but sensitive to a few key parameters. Let's break down the potential failure points.

-

Causality: The reaction proceeds via deprotonation of TosMIC by a base, followed by nucleophilic attack on the aldehyde, cyclization to an oxazoline intermediate, and finally elimination of toluenesulfinic acid to form the oxazole.[1][2][3][4] A failure at any step will halt the reaction.

-

Troubleshooting Steps:

-

Purity of Starting Materials:

-

Aldehyde: Ensure your 5-bromo-pyridine-2-carbaldehyde is pure. Aldehydes can oxidize to carboxylic acids on storage, which will quench the base and prevent the initial deprotonation of TosMIC. Verify purity by ¹H NMR.

-

TosMIC: Tosylmethyl isocyanide is moisture-sensitive. Use a fresh bottle or ensure it has been stored properly in a desiccator.

-

-

Base Strength and Solubility:

-

Potassium carbonate (K₂CO₃) is the most common base. It must be anhydrous and finely powdered to maximize surface area.

-

If K₂CO₃ fails, consider a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent like THF, but be aware that stronger bases can promote side reactions.

-

-

Solvent Choice:

-

Methanol (MeOH) is typically used and is often crucial for the reaction mechanism. Ensure it is anhydrous.

-

In some cases, especially with difficult substrates, switching to a higher-boiling solvent like dimethoxyethane (DME) or using ionic liquids has been shown to improve yields.[5]

-

-

Temperature: The reaction is often run at room temperature or with gentle heating (40-60 °C). If the reaction is sluggish, a moderate increase in temperature can be beneficial. Monitor by TLC to avoid decomposition.

-

Q2: I'm attempting a Suzuki-Miyaura coupling between a 2-pyridylboronic acid derivative and a 5-bromo-2-methyloxazole, but I only recover starting materials. What are the most likely causes?

A2: This is a classic and challenging cross-coupling. The "2-pyridyl problem" is well-documented; 2-pyridyl organoboron reagents are notoriously difficult coupling partners due to their instability and poor reactivity.[6]

-

Causality: The Suzuki catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[7][8] A failure in any of these, especially the transmetalation step, will kill the reaction. The nitrogen atom in the 2-pyridyl ring can chelate to the palladium center, inhibiting the catalytic cycle, and 2-pyridylboronic acids are prone to rapid protodeboronation (cleavage of the C-B bond).[6][7]

-

Troubleshooting Steps & Solutions:

| Parameter | Problem Diagnosis & Explanation | Recommended Solution |

| Catalyst/Ligand | The standard Pd(PPh₃)₄ may be insufficient. The electron-rich, sterically hindered phosphine ligands are often required to accelerate the oxidative addition and reductive elimination steps for challenging substrates.[7] | Switch to a more active catalyst system. Buchwald ligands (e.g., XPhos, SPhos) with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are highly effective.[7][9] Using a pre-formed palladacycle precatalyst can also improve reliability.[7] |

| Boronic Acid/Ester | 2-Pyridylboronic acids are unstable. Protodeboronation is a major side reaction, especially in the presence of water and certain bases. | Use the more stable pinacol ester (Bpin) derivative of the boronic acid. If you must use the boronic acid, prepare it fresh and use it immediately. Alternatively, consider using 2-pyridyl trifluoroborate salts, which are more stable. |

| Base Selection | The choice of base is critical. Strong aqueous bases can accelerate protodeboronation. Anhydrous conditions with certain bases can be sluggish if a small amount of water is not present to facilitate boronate complex formation.[9] | Use a milder base like K₃PO₄ or Cs₂CO₃.[10] These are generally more effective than Na₂CO₃ for difficult couplings. Ensure the base is anhydrous and finely powdered. |

| Solvent System | The solvent must solubilize all components and be appropriate for the reaction temperature. Common choices are 1,4-dioxane, DME, or toluene, often with a small amount of water.[11] | Ensure your solvent is rigorously degassed to prevent catalyst oxidation. If solubility is an issue, especially with complex substrates, consider DMF or NMP, but be aware they can be difficult to remove.[12] |

| Atmosphere | The Pd(0) active catalyst is highly sensitive to oxygen. Inactivation via oxidation to Pd(II) is a common cause of failure. | Ensure a strict inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles).[10] |

Issue Category: Impurity Formation & Side Reactions

Q3: My Suzuki coupling is working, but I'm getting a significant amount of a homo-coupled byproduct from my boronic ester. How can I suppress this?

A3: Homo-coupling (dimerization of the boronic acid/ester) is a common side reaction, often driven by the presence of oxygen or inefficient transmetalation.

-

Causality: This side reaction can occur through several pathways, including an oxygen-promoted reaction or a competing catalytic cycle where two boronic acid molecules couple. It is often a sign that the desired cross-coupling pathway is slow.

-

Solutions:

-

Rigorous Degassing: As mentioned above, oxygen is a primary culprit. Improve your degassing procedure for all solvents and reagents.

-

Optimize Stoichiometry: Use a slight excess of the boronic acid partner (e.g., 1.1-1.2 equivalents). Using a large excess can drive homo-coupling.

-

Slower Addition: If practical, add the boronic acid solution slowly via syringe pump to the reaction mixture at temperature. This keeps its instantaneous concentration low, favoring the cross-coupling pathway over self-coupling.

-

Change Ligand: A more effective ligand that promotes faster transmetalation and reductive elimination can outcompete the homo-coupling pathway.

-

Q4: During my reaction workup, I'm noticing that my oxazole ring seems to be decomposing. Under what conditions is the oxazole ring unstable?

A4: The oxazole ring is an electron-rich heterocycle and is susceptible to cleavage under certain conditions.

-

Causality: The C2 position of the oxazole ring is the most electrophilic and also has the most acidic proton. The ring is particularly vulnerable to cleavage under strongly acidic or basic conditions.[10]

-

Strong Bases: Reagents like organolithiums (e.g., n-BuLi) can deprotonate the C2 position, leading to a ring-opened isonitrile intermediate.[10]

-

Strong Acids: Concentrated mineral acids can cause hydrolysis and decomposition.

-

Nucleophiles: Certain nucleophiles can attack the C2 position, leading to ring-opening and rearrangement pathways.[10]

-

-

Solutions:

-

Avoid Extreme pH: During workup, use milder acids and bases for extraction and quenching. Saturated aqueous NaHCO₃ or NH₄Cl are generally safe. Avoid using strong HCl or NaOH solutions if possible.

-

Temperature Control: Perform all extractions and washes at room temperature or below.

-

Chromatography: When purifying by silica gel chromatography, consider pre-treating the silica with a small amount of a neutral amine like triethylamine (e.g., by running a flush of hexanes containing 1% Et₃N) to neutralize acidic sites on the silica, which can cause degradation of sensitive compounds.

-

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic strategy do you recommend for a first attempt?

A1: For reliability and ease of troubleshooting, the Van Leusen oxazole synthesis (Strategy A) is often the better choice for a first attempt, provided the 5-bromo-pyridine-2-carbaldehyde is readily available or can be synthesized easily. This route decouples the two main challenges: C-C bond formation and heterocycle synthesis. You build the stable pyridine core first and then perform a well-understood ring-forming reaction.

Q2: What is the best way to synthesize the 5-bromo-pyridine-2-carbaldehyde starting material?

A2: A common and effective method is the oxidation of the corresponding alcohol, 5-bromo-2-(hydroxymethyl)pyridine. This oxidation can be achieved with high yield using manganese dioxide (MnO₂) in a solvent like dichloromethane (DCM) or chloroform. The alcohol precursor can be prepared from commercially available 5-bromo-2-methylpyridine via radical bromination followed by hydrolysis.

Q3: What analytical method is best for monitoring reaction progress?

A3: Thin-Layer Chromatography (TLC) is the quickest and most common method. Use a UV lamp for visualization, as all aromatic/heterocyclic components should be UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal. ¹H NMR of a small, worked-up aliquot can provide definitive structural confirmation of product formation versus starting material consumption.

Q4: I am considering a Stille coupling instead of a Suzuki. What are the pros and cons?

A4: The Stille coupling, which uses an organotin reagent, is a powerful alternative.

-

Pros: Organotin reagents are often more stable than their boronic acid counterparts and are less prone to protodestannylation. They are also tolerant of a wide variety of functional groups and can be very reliable.[13][14][15]

-

Cons: The primary drawback is the toxicity of organotin compounds and the difficulty of removing tin byproducts from the final product.[13] This often requires specific workup procedures (e.g., washing with aqueous KF) and careful chromatography, making it less desirable for pharmaceutical applications.

Section 4: Optimized Experimental Protocols

Protocol 1: Van Leusen Synthesis of 5-(5-Bromo-2-pyridyl)-2-methyloxazole

This protocol provides a robust method for the final ring-forming step.

-

Materials:

-

5-Bromo-pyridine-2-carbaldehyde (1.0 equiv)

-

Tosylmethyl isocyanide (TosMIC) (1.1 equiv)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 equiv)

-

Anhydrous Methanol (MeOH)

-

-

Procedure:

-

To an oven-dried round-bottom flask under an argon atmosphere, add 5-bromo-pyridine-2-carbaldehyde and TosMIC.

-

Add anhydrous methanol to create a solution with a concentration of approximately 0.2 M with respect to the aldehyde.

-

Begin stirring the solution at room temperature. Add the finely powdered, anhydrous K₂CO₃ in one portion.

-

Stir the resulting suspension at room temperature or warm to 40 °C. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Once the aldehyde is consumed, filter the reaction mixture through a pad of celite to remove the K₂CO₃, washing the pad with additional methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude residue in ethyl acetate and wash with water (2x) and then brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the title compound.

-

Protocol 2: Suzuki-Miyaura Coupling

This protocol uses modern, highly active catalyst systems to overcome the challenges of coupling 2-pyridyl substrates.

-

Materials:

-

5-Bromo-2-methyloxazole (1.0 equiv)

-

5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

XPhos (0.05 equiv)

-

Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)

-

Anhydrous, degassed 1,4-dioxane

-

-

Procedure:

-

To an oven-dried Schlenk flask, add the 5-bromo-2-methyloxazole, the pyridine-boronic ester, K₃PO₄, Pd₂(dba)₃, and XPhos.

-

Evacuate and backfill the flask with argon three times to establish an inert atmosphere.

-

Add the degassed 1,4-dioxane via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter through a pad of celite, washing with ethyl acetate.

-

Wash the filtrate with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

-

Visualizing the Suzuki Troubleshooting Workflow

Caption: A decision tree for troubleshooting a failed Suzuki-Miyaura cross-coupling reaction.

References

-

Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

-

MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

Wikipedia. Van Leusen reaction. [Link]

-

PMC. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

-

Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

-

ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

HeteroLetters. AN IMPROVED, PRACTICAL, RELIABLE AND SCALABLE SYNTHESIS OF 2,5-DIBROMOPYRIDINE. [Link]

-

Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. [Link]

-

Chem 115 Myers. The Stille Reaction. [Link]

-

PMC. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. [Link]

-

University of Windsor. The Mechanisms of the Stille Reaction. [Link]

-

Wiley Online Library. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

Sources

- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. fiveable.me [fiveable.me]

- 9. reddit.com [reddit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uwindsor.ca [uwindsor.ca]

Technical Support Center: Scalable Synthesis of 5-(5-Bromo-2-pyridyl)-2-methyloxazole

Welcome to the technical support center for the scalable synthesis of 5-(5-Bromo-2-pyridyl)-2-methyloxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for larger-scale production. The content is structured in a question-and-answer format to directly address potential challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthetic Strategy and Reaction Choice

Question 1: What are the primary retrosynthetic approaches for the scalable synthesis of 5-(5-Bromo-2-pyridyl)-2-methyloxazole?

When planning a scalable synthesis, it's crucial to consider the availability and cost of starting materials, the robustness of the reactions, and the ease of purification. For 5-(5-Bromo-2-pyridyl)-2-methyloxazole, two main retrosynthetic disconnections are logical:

-

Disconnection A: C-C bond formation between a pre-formed pyridyl and a pre-formed oxazole moiety. This is the most common and generally more convergent approach. It involves a cross-coupling reaction.

-

Disconnection B: Formation of the oxazole ring from a pyridyl-containing precursor. This can be a viable alternative, but may require more complex starting materials.

This guide will primarily focus on the more convergent cross-coupling strategy (Disconnection A) due to its flexibility and the commercial availability of the necessary building blocks.

Question 2: Which cross-coupling reaction is most suitable for connecting the 5-bromo-2-pyridyl and 2-methyloxazole fragments at a larger scale?

Several palladium-catalyzed cross-coupling reactions can be considered for this transformation.[1][2] The choice depends on factors like catalyst cost, substrate availability, and reaction sensitivity.[1] Here's a comparative overview:

| Cross-Coupling Reaction | Organometallic Reagent | Key Advantages | Key Considerations for Scale-up |

| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acid or ester) | Generally high functional group tolerance; commercially available reagents; relatively low toxicity of boron byproducts.[3] | Boronic acids can be prone to protodeboronation; requires a base which can introduce side reactions.[2][3] |

| Stille Coupling | Organotin (e.g., stannane) | Tolerant of a wide range of functional groups; often proceeds under neutral conditions.[4][5] | Toxicity and removal of tin byproducts is a major concern, especially for pharmaceutical applications.[5] |

| Negishi Coupling | Organozinc | High reactivity, allowing for the coupling of less reactive halides; good functional group tolerance.[6][7] | Organozinc reagents are often moisture and air-sensitive, requiring inert reaction conditions, which can be challenging at scale.[1][7] |

| Sonogashira Coupling | Terminal Alkyne | Forms an alkynyl-linked intermediate which would require subsequent transformation to the oxazole. | This is a multi-step approach for this target molecule and may not be the most efficient.[8][9] |

For the synthesis of 5-(5-Bromo-2-pyridyl)-2-methyloxazole, a Suzuki-Miyaura or Stille coupling are often the most practical choices at scale. The Suzuki-Miyaura coupling is generally preferred due to the lower toxicity of the byproducts.[3]

Diagram 1: General Cross-Coupling Strategy

Caption: General retrosynthetic approach via cross-coupling.

Section 2: Troubleshooting the Suzuki-Miyaura Coupling

Question 3: My Suzuki-Miyaura coupling reaction is showing low conversion. What are the likely causes and how can I troubleshoot this?

Low conversion in a Suzuki-Miyaura coupling is a common issue. Here’s a systematic approach to troubleshooting:

-

Catalyst Activity:

-

Possible Cause: The palladium catalyst may be deactivated. This can happen due to exposure to air (for Pd(0) species) or impurities in the starting materials or solvents.[1]

-

Solutions:

-

Ensure you are using a high-purity, air-stable palladium precursor like Pd(OAc)₂ or a pre-catalyst.

-

Degas all solvents and reagents thoroughly by sparging with an inert gas (nitrogen or argon) or by freeze-pump-thaw cycles.

-

Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, which can stabilize the catalyst and promote oxidative addition.[2]

-

-

-

Base Selection and Strength:

-

Possible Cause: The chosen base may be too weak, too strong, or poorly soluble in the reaction medium.[10]

-

Solutions:

-

For pyridyl substrates, a common and effective base is K₂CO₃ or Cs₂CO₃.

-

Ensure the base is finely powdered and dry to maximize its surface area and reactivity.

-

If using a biphasic system (e.g., toluene/water), vigorous stirring is essential for efficient phase transfer.[10]

-

-

-

Boronic Acid/Ester Instability:

-

Possible Cause: Pyridyl boronic acids can be susceptible to protodeboronation, especially at elevated temperatures.[6]

-

Solutions:

-

Use the boronic ester (e.g., pinacol ester) instead of the boronic acid, as they often exhibit greater stability.

-

Add the boronic acid/ester in slight excess (1.1-1.5 equivalents).

-

Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

-

-

-

Solvent Choice:

-

Possible Cause: The solvent may not be optimal for dissolving all reactants or for the stability of the catalytic species.

-

Solutions:

-

A mixture of an organic solvent and water (e.g., toluene/water, dioxane/water) is common for Suzuki couplings.[11]

-

Ensure the organic solvent is of high purity and anhydrous if a non-aqueous system is used.

-

-

Diagram 2: Troubleshooting Low Conversion in Suzuki Coupling

Caption: Decision tree for troubleshooting low Suzuki coupling yield.

Question 4: I am observing significant amounts of homocoupling byproducts. How can I minimize their formation?

Homocoupling, the reaction of two molecules of the same starting material, is a common side reaction.

-

Aryl Boronic Acid Homocoupling:

-

Cause: This is often promoted by the presence of oxygen and can be catalyzed by palladium.

-

Solution: Rigorously degas the reaction mixture and maintain a positive pressure of an inert gas throughout the reaction.

-

-

Aryl Halide Homocoupling:

-

Cause: This can occur at higher temperatures or with very active catalysts.

-

Solution:

-

Lower the reaction temperature.

-

Screen different phosphine ligands. Sometimes, a less electron-rich ligand can disfavor this side reaction.

-

Ensure slow and controlled addition of the base.

-

-

Section 3: Purification and Scale-up Considerations

Question 5: What are the best practices for purifying 5-(5-Bromo-2-pyridyl)-2-methyloxazole, especially at a larger scale?

Purification can be a significant bottleneck in scaling up a synthesis.

-

Initial Work-up:

-

After the reaction is complete, a standard aqueous work-up is typically performed to remove the inorganic salts and water-soluble impurities.

-

Washing the organic layer with a dilute solution of a chelating agent like EDTA can help remove residual palladium.

-

-

Column Chromatography:

-

While effective at the lab scale, silica gel chromatography can be costly and time-consuming for large quantities.[12][13]

-

If chromatography is necessary, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal conditions for separation.[12] A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[12]

-

The basicity of the pyridine nitrogen can cause tailing on silica gel. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can improve the peak shape.[13]

-

-

Recrystallization:

-

This is often the most cost-effective and scalable method for obtaining highly pure material.

-

Screen a variety of solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

-

If the product "oils out" instead of crystallizing, try reheating the solution to redissolve the oil and then add a small amount of additional solvent before allowing it to cool slowly.[12] Seeding with a small crystal of pure product can also induce crystallization.[12]

-

-

Distillation:

-

If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method.[14]

-

Question 6: What are the key safety considerations when scaling up the synthesis of 5-(5-Bromo-2-pyridyl)-2-methyloxazole?

Scaling up any chemical synthesis introduces new safety challenges.

-

Reagent Handling:

-

Bromine/Brominating Agents: These are corrosive and toxic. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).

-

Organometallic Reagents: If using Negishi or other reactive organometallics, be aware of their pyrophoric nature and handle them under strictly inert conditions.

-

Palladium Catalysts: While not acutely toxic, palladium compounds are heavy metals and should be handled with care to avoid inhalation of dust.

-

-

Reaction Exotherms:

-

Cross-coupling reactions can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

-

Monitor the internal reaction temperature carefully and have a cooling bath readily available. For large-scale reactions, consider adding reagents portion-wise or via an addition funnel to control the reaction rate and temperature.

-

-

Solvent Hazards:

-

Many organic solvents are flammable. Ensure that all equipment is properly grounded to prevent static discharge.

-

Avoid working near ignition sources.

-

-

Waste Disposal:

-

Dispose of all chemical waste, especially heavy metal waste from the catalyst and any toxic byproducts (e.g., from Stille coupling), according to your institution's safety guidelines.

-

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-iodopyridine with 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

This is a representative protocol and may require optimization for your specific setup.

-

Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-bromo-5-iodopyridine (1.0 equiv), 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv).

-

Solvent Addition and Degassing: Add a 2:1 mixture of toluene and water. Degas the mixture by bubbling nitrogen through it for 20-30 minutes.

-

Base Addition: Add potassium carbonate (3.0 equiv).

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

References

- Armstrong, J. D., et al. (2004). A General Route for the Synthesis of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 69(16), 5545–5548.

- Wan, C., et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902–3905.

- Li, B., et al. (2015). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes.

- BenchChem. (2025). Application Notes and Protocols for One-Pot Synthesis of 2,5-Disubstituted Oxazoles.

- Antonchick, A. P., et al. (2010). Direct Synthesis of 2,5-Disubstituted Oxazoles through an Iodine-Catalyzed Decarboxylative Domino Reaction. The Journal of Organic Chemistry, 75(18), 6334–6337.

- LookChem. (n.d.). Cas 109-04-6, 2-Bromopyridine.

- BenchChem. (2025). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.

- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products.

- Unknown. (2025, February 7). What are the advantages and limitations of different cross coupling methods?

- Lou, S., & Fu, G. C. (2010). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S) -4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE. Organic Syntheses, 87, 310–316.

- Lou, S., & Fu, G. C. (2010). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS. PubMed.

- Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.

- Limberakis, C. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.

- Wikipedia. (n.d.). Negishi coupling.

- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.

- Li, Y., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 9037–9044.

- Unknown. (n.d.). Cross-Coupling Reactions Guide.

- Kelly, T. R., & Li, Q. (2003). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. The Journal of Organic Chemistry, 68(25), 9863–9866.

- Organic Syntheses. (n.d.). Bipyridine.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.

- Trost, B. M., & Doherty, M. T. (2002). Synthesis of the C1'−C11' Oxazole-Containing Side Chain of Leucascandrolide A. Application of a Sonogashira Cross-Coupling. The Journal of Organic Chemistry, 67(25), 8914–8918.

- Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.

- Organic Chemistry Portal. (2006, July 15). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines.

- MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.

- Wikipedia. (n.d.). Sonogashira coupling.

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-Iodo-5-(m-tolyl)oxazole.

- Chemistry LibreTexts. (2023, June 30). Stille Coupling.

- Organic Syntheses. (n.d.). 2-bromopyridine.

- MDPI. (2013, January 25). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)

- MDPI. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.

- Sigma-Aldrich. (n.d.). 2-(Tri-n-butylstannyl)oxazole 145214-05-7.

- ResearchGate. (2019, March 6). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction.

- PubMed. (2012, October 18).

- MDPI. (2019, December 25). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds.

- ResearchGate. (2025, August 6). Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors.

- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles.

- Guidechem. (n.d.). What is the synthesis method of 5-Bromo-2-methylpyridine?.

- Organic Chemistry Portal. (2012).

- AIP Publishing. (2019, January 11). Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles.

- ACS Omega. (2020, October 19). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.

- ResearchGate. (2021, October 17).

- Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- MDPI. (2017, January 27).

- Heterocyclic Letters. (2021).